molecular formula C26H34O9 B12404812 Justin C

Justin C

Cat. No.: B12404812
M. Wt: 490.5 g/mol
InChI Key: JSFBCUIUOOCNBJ-SFTDATJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Justin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:

    Podophyllotoxin: Another lignan with anticancer properties.

    Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.

    Arctigenin: A lignan with anti-inflammatory and anticancer activities.

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .

Properties

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate

InChI

InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1

InChI Key

JSFBCUIUOOCNBJ-SFTDATJTSA-N

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C

Canonical SMILES

CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C

Origin of Product

United States

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